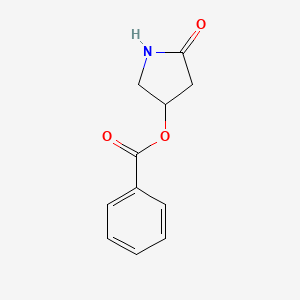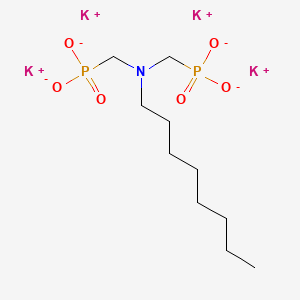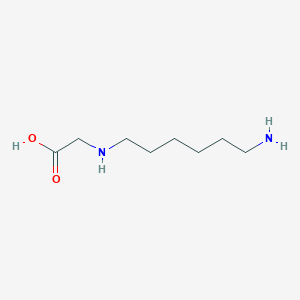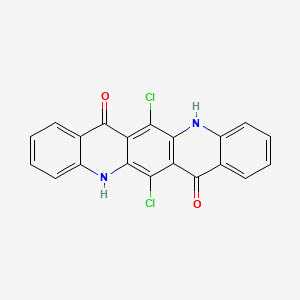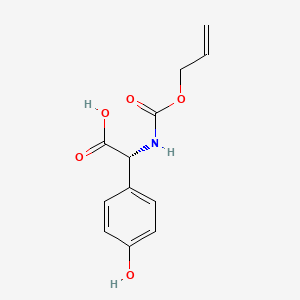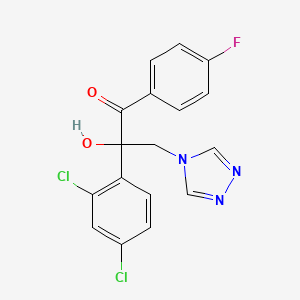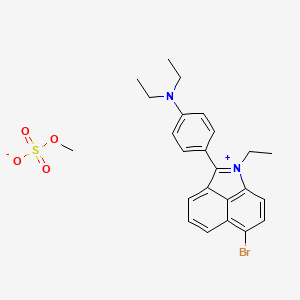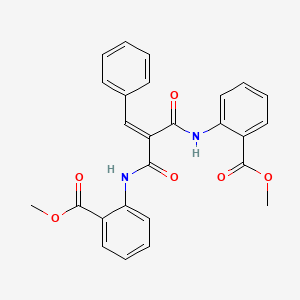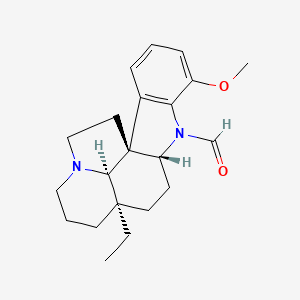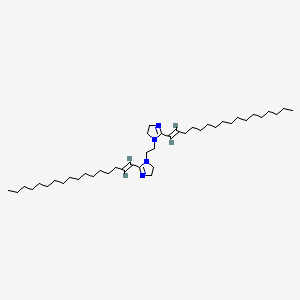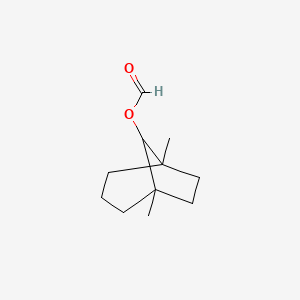![molecular formula C14H14N2O B12676227 1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine CAS No. 93804-19-4](/img/structure/B12676227.png)
1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 298-393-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Méthodes De Préparation
The preparation methods for EINECS 298-393-9 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
EINECS 298-393-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
EINECS 298-393-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is used in studies related to cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is used in the production of various chemical products .
Mécanisme D'action
The mechanism of action of EINECS 298-393-9 involves its interaction with specific molecular targets and pathways. These interactions result in various biochemical and physiological effects. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
EINECS 298-393-9 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar molecular structures or functional groups. The comparison can be based on various parameters such as reactivity, stability, and applications. Some similar compounds include EINECS 203-770-8 (amyl nitrite) and EINECS 234-985-5 (bismuth tetroxide) .
Propriétés
Numéro CAS |
93804-19-4 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1-(6-methylpyridin-2-yl)-1,3-dihydropyrido[1,2-c][1,3]oxazine |
InChI |
InChI=1S/C14H14N2O/c1-11-5-4-7-13(15-11)14-16-9-3-2-6-12(16)8-10-17-14/h2-9,14H,10H2,1H3 |
Clé InChI |
CCTGZWQVZAHXQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2N3C=CC=CC3=CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


